(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Description
(Z)-2-(1H-Benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a synthetic organic compound characterized by a benzimidazole core linked via a propenenitrile backbone to a 3-(trifluoromethyl)phenyl substituent. The Z-configuration of the double bond in the acrylonitrile moiety is critical for its stereochemical properties, which may influence biological activity or material stability. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C17H10F3N3 |
|---|---|
Molecular Weight |
313.28 g/mol |
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)13-5-3-4-11(9-13)8-12(10-21)16-22-14-6-1-2-7-15(14)23-16/h1-9H,(H,22,23)/b12-8- |
InChI Key |
TZAGFQVJOAIKPP-WQLSENKSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=CC=C3)C(F)(F)F)/C#N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=CC=C3)C(F)(F)F)C#N |
Origin of Product |
United States |
Biological Activity
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound notable for its unique structural features, including a benzimidazole moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular formula of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is , with a molecular weight of approximately 359.35 g/mol. The presence of the trifluoromethyl group enhances the compound's electronic properties, which can influence its biological interactions and efficacy .
Biological Activity Overview
Research indicates that compounds containing benzimidazole and trifluoromethyl groups exhibit significant biological activities, including:
- Antiparasitic Activity : Studies have shown that similar benzimidazole derivatives exhibit potent activity against various protozoan parasites, such as Giardia intestinalis and Leishmania mexicana. For instance, derivatives demonstrated nanomolar activity against these pathogens .
- Antimicrobial Properties : Compounds with similar structural features have been reported to possess antimicrobial properties, making them potential candidates for developing new antibiotics .
The biological activity of (Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may be attributed to several mechanisms:
- Inhibition of Key Enzymes : Benzimidazole derivatives often inhibit enzymes critical for the survival of pathogens, such as polymerases or proteases.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt cellular membranes, leading to cell death in susceptible organisms.
Case Study 1: Antiparasitic Efficacy
A series of benzimidazole derivatives were synthesized and tested against Trichinella spiralis. Compounds 1b and 1e exhibited significant in vitro antiparasitic activity at concentrations as low as 75 mg/kg in animal models .
Case Study 2: Antimicrobial Activity
Research involving the synthesis of 4-substituted phenyl derivatives showed promising results against various bacteria. The compounds demonstrated effective inhibition zones in agar diffusion tests, highlighting their potential as new antimicrobial agents .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-benzimidazole | Basic structure without additional substituents | Antiparasitic activity |
| 3-(trifluoromethyl)aniline | Trifluoromethyl substitution on aniline | Antimicrobial properties |
| 5-fluoro-benzimidazole | Fluorine substitution on benzimidazole | Antimicrobial properties |
The unique combination of both the benzimidazole and trifluoromethyl groups along with the propene nitrile functionality in (Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile may enhance its biological activity compared to simpler analogs .
Scientific Research Applications
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile is a complex organic compound with a unique combination of structural features, including a benzimidazole moiety, a trifluoromethyl-substituted phenyl group, and a prop-2-enenitrile functional group. The presence of the trifluoromethyl group enhances the compound's electronic properties, making it of interest in various chemical and biological applications.
Potential Applications
(Z)-2-(1H-benzimidazol-2-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has potential applications in various fields:
- Pharmaceuticals: Benzimidazole derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group can enhance the drug's metabolic stability and bioavailability.
- Agrochemicals: Trifluoromethyl-containing compounds are used in agrochemicals as herbicides, fungicides, and insecticides. The presence of the benzimidazole moiety can add to the compound's biological activity.
- Materials Science: These compounds can be used as building blocks for creating new materials with unique electronic and optical properties. The trifluoromethyl group can enhance the compound's lipophilicity, making it useful in creating self-assembled monolayers and organic thin films.
Related Compounds
| Compound Name | Structure Features | Unique Aspect |
|---|---|---|
| 1H-benzimidazole | Contains benzimidazole core | Basic structure without additional substituents |
| 3-(trifluoromethyl)aniline | Trifluoromethyl substitution on aniline | Focuses on amino functionalities |
| 4-(trifluoromethyl)benzaldehyde | Trifluoromethyl group on benzaldehyde | Aldehyde functional group |
| 5-fluoro-benzimidazole | Fluorine substitution on benzimidazole | Fluoride instead of trifluoromethyl |
Tryptophan–Kynurenine Metabolism
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heterocyclic Cores
a. Thiazole- and Ureido-Containing Derivatives
Compounds such as 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea (8j) and 8k () share the trifluoromethylphenyl group but incorporate a thiazole ring and urea linkage instead of benzimidazole and acrylonitrile. These differences significantly alter physicochemical properties:
b. Pyrazole-Based Acrylonitrile Derivatives
The compound 2-(Z)-2-[(Z)-benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile () features a pyrazole ring and chloro-trifluoromethylpyridine substituent. Key properties include:
Substituent Effects on Physicochemical Properties
The trifluoromethyl group in the target compound enhances lipophilicity (logP) and resistance to oxidative metabolism compared to analogs with methoxy or dimethylamino substituents, such as (2Z)-3-[4-(Dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile (). For example:
- Methoxyimino derivative (): Contains electron-donating groups (dimethylamino, methoxy), which reduce electrophilicity and may decrease reactivity in nucleophilic environments.
Data Table: Key Properties of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
